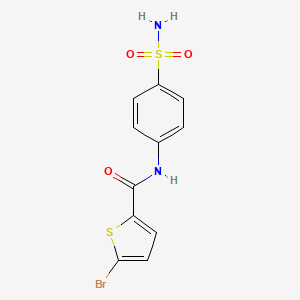

5-bromo-N-(4-sulfamoylphenyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-bromo-N-(4-sulfamoylphenyl)thiophene-2-carboxamide is a compound with the molecular formula C11H9BrN2O3S2 and a molecular weight of 361.23 g/mol. This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and is characterized by the presence of a bromine atom, a sulfamoyl group, and a carboxamide group. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Méthodes De Préparation

The synthesis of 5-bromo-N-(4-sulfamoylphenyl)thiophene-2-carboxamide can be achieved through several synthetic routesThe reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) or acetonitrile .

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

5-bromo-N-(4-sulfamoylphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The sulfamoyl and carboxamide groups can undergo oxidation and reduction reactions, respectively.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Applications De Recherche Scientifique

5-bromo-N-(4-sulfamoylphenyl)thiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its biological activities.

Material Science: Thiophene derivatives, including this compound, are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Biological Research: The compound is used as a probe in biological studies to understand its interactions with various biomolecules and its effects on cellular pathways.

Mécanisme D'action

The mechanism of action of 5-bromo-N-(4-sulfamoylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function . The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .

Comparaison Avec Des Composés Similaires

5-bromo-N-(4-sulfamoylphenyl)thiophene-2-carboxamide can be compared with other thiophene derivatives, such as:

4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: This compound has a similar thiophene core but differs in the substituents attached to the ring.

5-bromo-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide: This compound has an ethyl linker between the sulfamoylphenyl group and the thiophene ring, which may affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Activité Biologique

5-bromo-N-(4-sulfamoylphenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Bromine Atom: Positioned on the thiophene ring, which can undergo substitution reactions.

- Sulfamoyl Group: Contributes to its biological activity by potentially interacting with various enzymes.

- Carboxamide Group: Enhances solubility and may influence metabolic stability.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition: The sulfamoyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of their activity.

- Protein Binding: The thiophene ring may engage in π-π interactions with aromatic residues in proteins, affecting their function and signaling pathways .

- Antiviral Potential: Recent studies suggest that similar compounds exhibit binding affinity to viral proteases, indicating potential antiviral properties against pathogens like SARS-CoV-2 .

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In vitro studies have demonstrated:

- Inhibition of Bacterial Growth: The compound shows significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) are reported as follows:

Antiviral Activity

The compound's structural similarities to other known antiviral agents suggest potential efficacy against viral infections. In silico studies have highlighted:

- Binding Affinity to Viral Proteases: The compound demonstrated favorable binding energy scores when docked against SARS-CoV-2 main protease (Mpro), suggesting it could inhibit viral replication .

Case Studies

-

Antibacterial Evaluation:

A study evaluated the antibacterial effects of various thiophene derivatives, including this compound. The results indicated that the compound significantly inhibited bacterial growth and biofilm formation compared to standard antibiotics . -

Antiviral Screening:

In a recent investigation, derivatives similar to this compound were tested for their ability to inhibit SARS-CoV-2 Mpro. The findings revealed that several derivatives exhibited promising antiviral activity, with binding energies comparable to established antiviral drugs .

Applications in Medicinal Chemistry

This compound is being explored for various applications:

- Drug Development: Its potential as an antimicrobial and antiviral agent positions it as a candidate for further drug development efforts.

- Biological Probes: Researchers are utilizing this compound as a probe to study cellular pathways and interactions with biomolecules .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

5-bromo-N-(4-sulfamoylphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3S2/c12-10-6-5-9(18-10)11(15)14-7-1-3-8(4-2-7)19(13,16)17/h1-6H,(H,14,15)(H2,13,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDNPPLLXNCBBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Br)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.